molecular formula C13H13ClFN3OS B2952070 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea CAS No. 1396851-19-6

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea

Cat. No. B2952070
CAS RN: 1396851-19-6
M. Wt: 313.78
InChI Key: HOCFSWLIKZTJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. CFTR-Inhibitor-172 has been studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

Mechanism of Action

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 works by inhibiting the activity of the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. This inhibition leads to a reduction in the transport of chloride ions, which can help to reduce the buildup of mucus in the lungs and other organs.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the CFTR protein, which can help to reduce the buildup of mucus in the lungs and other organs. This reduction in mucus buildup can help to improve lung function and reduce the risk of lung infections in individuals with cystic fibrosis.

Advantages and Limitations for Lab Experiments

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which can provide researchers with a wealth of information about its mechanism of action and potential uses. However, one limitation is that it can be difficult to obtain and may be expensive to use in large quantities.

Future Directions

There are several future directions for research on 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172. One area of research could focus on developing more effective and efficient synthesis methods for this compound. Another area of research could focus on developing new therapeutic applications for 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172, such as its use in treating other diseases that involve the buildup of mucus in the lungs or other organs. Additionally, future research could focus on developing new compounds that are similar to 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 but have improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 2,4-dimethylthiazol-5-carboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with isocyanate to form the final product, 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CFTR, which is a key protein involved in the regulation of chloride ion transport across cell membranes. This inhibition has been studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3OS/c1-7-12(20-8(2)17-7)6-16-13(19)18-9-3-4-11(15)10(14)5-9/h3-5H,6H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCFSWLIKZTJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea

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